![molecular formula C6H15ClN2O2S B1382532 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride CAS No. 1803584-71-5](/img/structure/B1382532.png)
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride
Overview
Description
1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is a chemical compound with the CAS Number: 1803584-71-5 . It has a molecular weight of 214.72 . The IUPAC name for this compound is N-methyl-1-(methylsulfonyl)pyrrolidin-3-amine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-methanesulfonyl-N-methylpyrrolidin-3-amine hydrochloride is 1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Amino Group Reactions and Enzyme Inactivation
1-Methanesulfonyl derivatives have been studied for their reactions with amino groups. For example, methyl methanesulfonothioate (a related compound) has been shown to react with amino groups, producing methylsulfenamide of the amine. This reaction can inactivate enzymes like D-3-hydroxybutyrate dehydrogenase, highlighting the significance of such interactions in biological systems (Kluger & Tsui, 1980).
Synthesis of Complex Organic Structures
1-Methanesulfonyl derivatives are also utilized in the stereoselective synthesis of complex organic structures. For instance, they are used in creating 1,2,3-trisubstituted 1,3-dienes from α-allenols, which are crucial for the preparation of fused tricyclic systems through tandem rearrangement/Diels-Alder reaction processes (Alcaide et al., 2005).
Safe Sulfonylation in Organic Synthesis
In organic synthesis, safe and effective sulfonylation of alcohols is achieved using methanesulfonyl chloride in combination with tertiary amines and potassium carbonate. This method is advantageous due to its safety and minimal waste production, as seen in the large-scale sulfonylation of 2-propyn-1-ol (Tanabe et al., 1995).
Formation of Polysulfonylamines
Studies on compounds like hydroxylammonium di(methanesulfonyl)amidate indicate the potential to form polysulfonylamines. These compounds exhibit unique structural features such as pseudo-D3d conformation and hydrogen bonding capabilities, useful in understanding molecular interactions (Henschel et al., 1999).
Use in N-Glucuronide Formation
Methyl 2,3,4-tri-O-benzoyl-1-methanesulfonyl-α-D-glucopyranuronate, a derivative, shows potential in forming N-glucuronides from aromatic tertiary amines. This selectivity and moderate yield in reactions highlight its usefulness in specialized organic syntheses (Araya & Akita, 2008).
Atmospheric Particle Formation Studies
Research involving methanesulfonyl derivatives has contributed to understanding atmospheric chemistry, particularly in new particle formation (NPF). Studies on methanesulfonic acid and amines, closely related chemistries, elucidate the role of these compounds in atmospheric processes (Shen et al., 2019).
Oxidation Reactions in Chemical Processes
Methanesulfonyl compounds play a role in oxidation reactions. For instance, methanesulfinic acid reacts with hydroxyl radicals, leading to products like methanesulfonic acid and sulfate, indicating the potential of these reactions in various chemical processes (Flyunt et al., 2001).
Catalysis in Organic Reactions
Cationic iridium(I) complexes, involving methanesulfonyl derivatives, have been used to catalyze hydroamination and hydrosilation reactions. This highlights the compound's role in facilitating complex organic transformations (Field, Messerle, & Wren, 2003).
Contribution to Pharmaceutical Research
In pharmaceutical research, (4-methanesulfonamidophenoxy)propanolamines have been synthesized and tested for their potential as class III antiarrhythmic agents. This is an example of how methanesulfonyl derivatives contribute to the development of novel medications (Connors et al., 1991).
Chemical Reactivity and Interaction Studies
Studies on methanesulfonyl derivatives, like methanesulfonyl fluoride, provide insights into chemical reactivity and interaction with other compounds, such as amines, oximes, and hydroxamic acids. This research is fundamental in understanding the chemistry of these compounds (Snow & Barger, 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
N-methyl-1-methylsulfonylpyrrolidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-6-3-4-8(5-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPNALYCKRBIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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